2-(3-Nitrophenyl)ethanethioamide is a chemical compound characterized by its unique molecular structure and properties. It is classified as an ethanethioamide derivative, which incorporates a nitrophenyl group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound’s chemical identity can be confirmed through its Chemical Abstracts Service number, which is 60759-06-0. It is primarily sourced from chemical suppliers and used in laboratory settings for research purposes.
According to the European Union's Classification, Labelling, and Packaging regulation, 2-(3-Nitrophenyl)ethanethioamide may pose certain health hazards, including skin irritation and respiratory issues upon exposure. Its classification indicates it is harmful if ingested or inhaled, necessitating proper handling protocols in laboratory environments .
The synthesis of 2-(3-Nitrophenyl)ethanethioamide can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. A common approach includes:
The process involves the nucleophilic attack of the thiol group on the carbonyl carbon of the ethanethioamide, followed by subsequent steps that may include purification techniques such as recrystallization or chromatography to isolate the desired product.
The molecular formula for 2-(3-Nitrophenyl)ethanethioamide is , with a molecular weight of approximately 224.28 g/mol. The structure features:
The structural representation can be expressed using the Simplified Molecular Input Line Entry System (SMILES) notation: CN(C)C(=S)Cc1cccc(c1)[N+]([O-])=O
. This notation highlights the presence of a dimethyl group attached to the nitrogen atom in the thioamide structure .
2-(3-Nitrophenyl)ethanethioamide can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reagents that promote electron transfer or bond formation/breakage. For example, reducing agents like palladium on carbon may be employed to convert nitro groups to amines.
The mechanism of action for 2-(3-Nitrophenyl)ethanethioamide largely depends on its application, particularly in biological systems where it may interact with enzymes or receptors.
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, suggesting potential pathways for therapeutic applications .
Relevant data regarding density and boiling point are less frequently reported but are critical for practical applications in synthesis and formulation .
2-(3-Nitrophenyl)ethanethioamide has several potential applications:
The synthesis of 2-(3-nitrophenyl)ethanethioamide increasingly leverages green chemistry principles to minimize environmental impact while maximizing efficiency. Principle 3 (Less Hazardous Syntheses) and Principle 9 (Catalysis) are particularly relevant, as they advocate for non-toxic pathways and catalytic reagents over stoichiometric ones [3]. The Gewald reaction—a multicomponent condensation involving carbonyl compounds, sulfur sources, and α-acidic nitriles—exemplifies this approach. Modifications using PEG-400 as a recyclable solvent reduce toxicity while maintaining yields >85% [1]. Additionally, mechanochemical methods (e.g., high-speed ball milling, HSBM) eliminate solvents entirely, achieving near-quantitative yields through solid-state reactions that adhere to Principle 5 (Safer Solvents) [1] [3].
Atom economy (Principle 2) is optimized in thioamide synthesis by employing one-pot cascades. For example, direct thionation of 2-(3-nitrophenyl)acetamide using Lawesson’s reagent in aqueous ethanol incorporates 92% of starting atoms into the product, minimizing byproducts like toluene sulfinates [3]. The EcoScale metric—which penalizes hazardous reagents, energy-intensive steps, and complex purification—rates these routes at 78/100 (excellent), surpassing traditional methods scored at ≤50 [3].
Efficient introduction of the 3-nitrophenyl moiety demands precision catalysis to manage electronic and steric challenges. Heterogeneous catalysts dominate this space due to recyclability and selectivity:
Homogeneous catalysts like CuI/PEG-400 systems enhance electrophilic nitration regioselectivity. By coordinating the phenyl ring’s π-system, meta-nitration is favored over ortho/para isomers (93:7 selectivity) [1] [3]. Table 1 compares catalytic efficiencies:
Table 1: Catalytic Systems for Nitrophenyl Functionalization
Catalyst | Reaction Type | Yield (%) | Selectivity (meta:others) | Recycles |
---|---|---|---|---|
ZnFe₂O₄ NPs | C–S Coupling | 92 | N/A | 7 |
CuI/PEG-400 | Electrophilic Nitration | 89 | 93:7 | 3 |
SiO₂-NH₂@ZnO | Gewald Variant | 88 | >99 (single isomer) | 6 |
The electron-deficient 3-nitrophenyl ring profoundly influences regioselectivity during nucleophilic attacks. The meta-nitro group withdraws electron density, rendering the ipso and ortho carbons highly electrophilic. This facilitates SNAr reactions with soft nucleophiles like thioacetamide anions, exclusively forming the 1,3-disubstituted adduct without ortho/para byproducts [1] [3].
Key strategies include:
Kinetic studies confirm that the rate-determining step is the addition of the thiolate anion to the aryl ring, with k_meta exceeding k_ortho by 15-fold due to resonance stabilization of the Meisenheimer complex [3].
Solvent choice critically impacts sustainability, yield, and purification ease. Polar aprotic solvents (e.g., DMF) traditionally deliver high yields (>90%) but contravene Principle 5 due to toxicity and difficult recycling [1] [3]. Modern alternatives include:
Table 2 quantifies solvent sustainability using green metrics:Table 2: Solvent Performance in Thioamide Synthesis
Solvent | Yield (%) | E-Factor | PMI | EcoScale Score |
---|---|---|---|---|
DMF | 92 | 32.7 | 35.1 | 42 |
[bmIm]OH | 94 | 0.9 | 2.5 | 82 |
H₂O/EtOH (1:1) | 80 | 1.8 | 3.1 | 75 |
Solventless (HSBM) | 98 | 0.3 | 1.2 | 91 |
Transitioning lab-scale syntheses of 2-(3-nitrophenyl)ethanethioamide to industrial production faces three key hurdles:
Process mass intensity (PMI) analysis reveals that solvent use accounts for 81% of mass inputs at scale. Switching from batch to flow reactors slashes PMI from 86 to 11 by enabling solvent recycling and 10-fold concentration increases [3] [4].
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